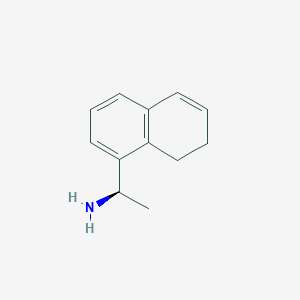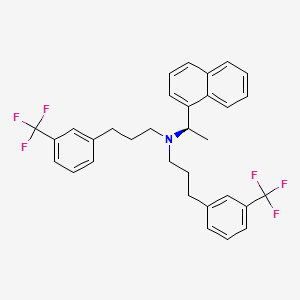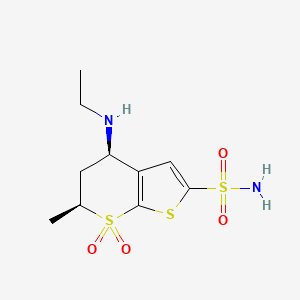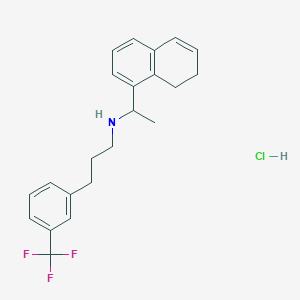
Imidafenacin Related Compound 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidafenacin Related Compound 4 is a chemical compound closely related to imidafenacin, which is an antimuscarinic agent used to treat overactive bladder. Imidafenacin works by antagonizing muscarinic receptors in the bladder, reducing the frequency of urination . This compound shares structural similarities with imidafenacin and is often studied for its potential pharmacological properties and applications.
Mechanism of Action
Target of Action
Imidafenacin Related Compound 4 primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
This compound interacts with its targets by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to changes in the contraction of the detrusor muscle in the bladder .
Biochemical Pathways
The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . These are the primary biochemical pathways affected by this compound.
Pharmacokinetics
This compound is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of the compound increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The compound is primarily eliminated by metabolism .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction in the frequency of urination in patients with overactive bladder . This is achieved through the antagonism of muscarinic receptors in the bladder .
Preparation Methods
The preparation of Imidafenacin Related Compound 4 involves several synthetic routes. One common method includes the reaction of 4-chloro-2,2-diphenylbutaneamide with 2-methylimidazole . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently.
Chemical Reactions Analysis
Imidafenacin Related Compound 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidafenacin analogs.
Scientific Research Applications
Imidafenacin Related Compound 4 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of imidafenacin and its analogs.
Biology: Researchers study its interactions with biological targets, such as muscarinic receptors, to understand its pharmacological effects.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Imidafenacin Related Compound 4 is compared with other antimuscarinic agents, such as solifenacin, propiverine, darifenacin, and fesoterodine . While all these compounds share the ability to antagonize muscarinic receptors, this compound may have unique properties, such as a different affinity for receptor subtypes or distinct pharmacokinetic profiles. These differences can influence its efficacy, side effect profile, and suitability for specific patient populations.
Similar compounds include:
- Solifenacin
- Propiverine
- Darifenacin
- Fesoterodine
Each of these compounds has its own set of characteristics and clinical applications, making them suitable for different therapeutic needs.
Properties
CAS No. |
174266-18-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.39 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)






